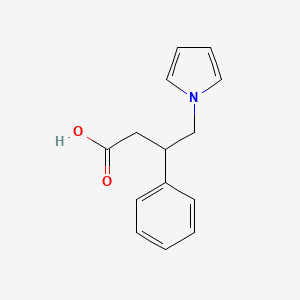

3-Phenyl-4-pyrrol-1-ylbutanoic acid

Description

3-Phenyl-4-pyrrol-1-ylbutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a phenyl group at the third carbon and a pyrrole ring at the fourth carbon. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.28 g/mol. The pyrrole moiety introduces aromatic heterocyclic properties, while the phenyl group enhances lipophilicity.

Properties

IUPAC Name |

3-phenyl-4-pyrrol-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-14(17)10-13(11-15-8-4-5-9-15)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSZDEQUNKRPOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-pyrrol-1-ylbutanoic acid typically involves multi-step organic reactions. One common method is the [3 + 2] cycloaddition reaction, which is a promising approach for constructing five-membered heterocyclic scaffolds like pyrroles . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4-pyrrol-1-ylbutanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Phenyl-4-pyrrol-1-ylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: It may be used in the study of biological pathways and interactions.

Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Phenyl-4-pyrrol-1-ylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound useful for studying and manipulating these processes in research settings .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to two analogs: 4-Phenylbutyric Acid and 3-Pyrrol-1-ylpropanoic Acid (Table 1).

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 3-Phenyl-4-pyrrol-1-ylbutanoic acid | C₁₄H₁₅NO₂ | 229.28 | Phenyl (C3), Pyrrole (C4) | 2.8 |

| 4-Phenylbutyric Acid | C₁₀H₁₂O₂ | 164.20 | Phenyl (C4) | 2.5 |

| 3-Pyrrol-1-ylpropanoic Acid | C₇H₉NO₂ | 155.15 | Pyrrole (C3) | 1.2 |

*LogP values estimated using ChemDraw software.

Key Observations :

- The phenyl group in 4-Phenylbutyric Acid increases lipophilicity compared to unsubstituted butyric acid but lacks the electronic diversity provided by the pyrrole in the target compound.

- 3-Pyrrol-1-ylpropanoic Acid has lower molecular weight and LogP due to its shorter carbon chain and absence of a phenyl group, reducing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.